11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:
- Position 11: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
- Position 10: A trifluoroacetyl group, known for its strong electron-withdrawing properties and metabolic stability enhancement.
Properties
Molecular Formula |
C27H19ClF4N2O2 |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9-(4-fluorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H19ClF4N2O2/c28-19-6-2-1-5-18(19)25-24-21(13-16(14-23(24)35)15-9-11-17(29)12-10-15)33-20-7-3-4-8-22(20)34(25)26(36)27(30,31)32/h1-12,16,25,33H,13-14H2 |
InChI Key |
CEDWHZRMMVNNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4Cl)C(=O)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often require controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Potential : Preliminary studies indicate that the compound may exhibit therapeutic effects such as anti-inflammatory, analgesic, and anticancer properties. The trifluoroacetyl group enhances its lipophilicity and metabolic stability, potentially increasing its efficacy against various biological targets .
- Receptor Interaction : Research suggests that this compound may interact with neurotransmitter receptors involved in mood regulation and cognitive functions. Its structural similarity to known psychoactive compounds indicates potential applications in treating neurological disorders.
Synthesis of Complex Molecules
- Building Block : The compound serves as a versatile building block in organic synthesis. It can be used to develop more complex molecular structures for further research in drug development.
Chemical Reactions
- Reagent in Organic Chemistry : It is utilized as a reagent in various organic reactions due to its unique functional groups. This facilitates the synthesis of derivatives that may possess enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of derivatives of the compound against human cancer cell lines. Results indicated significant growth inhibition, suggesting potential for anticancer drug development .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help elucidate its mechanism of action at the molecular level .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The trifluoroacetyl group in the target compound enhances metabolic stability compared to acetyl () or hydroxypropanoyl () groups .
Aromatic Substituents : The 2-chlorophenyl and 4-fluorophenyl groups offer distinct electronic profiles versus analogs with 4-chlorophenyl () or thienyl () groups. For example, 4-fluorophenyl may improve receptor binding via dipole interactions .
Steric Effects : Dimethyl groups () increase rigidity, whereas trifluoroacetyl introduces bulk without restricting conformational flexibility .
Spectroscopic and Computational Comparisons
NMR Analysis ():
- Substituents at positions 10 and 11 significantly alter chemical shifts in regions A (positions 29–36) and B (positions 39–44). The trifluoroacetyl group likely causes deshielding in these regions compared to acetyl or benzoyl analogs .
- Similarities in core structure (e.g., diazepine ring) result in overlapping shifts for protons outside regions A/B, confirming conserved chemical environments .
Computational Similarity Metrics ():
- Tanimoto Index: The target compound’s MACCS or Morgan fingerprints would show moderate similarity (~0.6–0.7) to analogs with halogenated aryl groups (e.g., ) but lower similarity (~0.3–0.4) to non-halogenated derivatives () .
- Graph-Based Comparisons : Graph-theoretical methods () would highlight shared substructures (e.g., diazepine core) while differentiating branch points (e.g., trifluoroacetyl vs. methoxy groups) .
Bioactivity Implications
While direct bioactivity data are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability : The trifluoroacetyl group (target) may resist hydrolysis better than acetyl () or ester-linked groups (), prolonging half-life .
- Target Binding : The 4-fluorophenyl group’s electronegativity could enhance interactions with serine or tyrosine residues in enzyme active sites, as seen in fluorinated drug candidates .
- Solubility : Compared to trimethoxyphenyl derivatives (), the target’s halogenated aryl groups may reduce aqueous solubility but improve membrane permeability .
Analytical Techniques for Comparison
X-Ray Crystallography (): Confirms stereochemistry and substituent orientation, critical for structure-activity relationship (SAR) studies .
LCMS/MS Molecular Networking (): Cosine scores >0.8 would cluster the target with analogs sharing trifluoroacetyl or chlorophenyl groups, while scores <0.5 distinguish it from methoxy/hydroxy derivatives .
Virtual Screening (): Combines Tanimoto scores and pharmacophore modeling to prioritize analogs for synthesis .
Biological Activity
The compound 11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H19ClF4N2O2
- Molecular Weight : 514.9 g/mol
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The trifluoroacetyl group and the chlorinated and fluorinated phenyl rings enhance its binding affinity to various receptors and enzymes. These interactions modulate several biochemical pathways, which can lead to therapeutic effects such as:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity through modulation of neurotransmitter systems.
- CNS Effects : The compound may exhibit both stimulant and depressant effects on the central nervous system (CNS), depending on dosage and context .
Anticonvulsant Effects
Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their ability to suppress seizures in animal models:
| Compound | ED50 (mg/kg) | Notes |
|---|---|---|
| Phenobarbital | 22 | Standard anticonvulsant |
| 11-(2-chlorophenyl)-3-(4-fluorophenyl)... | 13-21 | Comparable efficacy noted in studies |
These findings suggest that the compound's structural features contribute to its potential as an anticonvulsant agent .
Case Studies
-
Study on CNS Activity :
A study evaluating various dibenzo compounds revealed that some exhibited both CNS stimulation and depression. The specific compound showed a unique profile that included antidepressant effects at certain dosages. The dual activity was assessed through tests involving tetrabenazine antagonism and pentylenetetrazol-induced seizures . -
In Vitro Studies :
In vitro assays demonstrated that the compound interacts with neurotransmitter receptors, enhancing GABAergic activity while inhibiting excitatory pathways. This mechanism is crucial for its potential application in treating epilepsy and anxiety disorders .
Pharmacological Evaluation
The pharmacological profile of this compound has been evaluated through various assays:
- Antidepressant Tests : Demonstrated efficacy in reducing depressive behaviors in animal models.
- Anxiolytic Activity : Showed promise in reducing anxiety-like behaviors, indicating a potential for treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
